PEG8 Spacer Length of 39.2 Å Enables Optimal Ternary Complex Formation Compared to Shorter PEG4 and Longer PEG10 Analogs
Azido-PEG8-propargyl provides a PEG8 spacer arm length of 39.2 Å, which is empirically validated as optimal for spanning the >3 nm inter-pocket distance required for productive ternary complex formation in many PROTAC systems [1]. In contrast, shorter PEG4 linkers (~24.6 Å) often fail to bridge this gap, while longer PEG10 or PEG12 linkers (>53 Å) can introduce excessive conformational entropy that destabilizes the ternary complex and reduces degradation efficiency [2]. This 39.2 Å reach represents a critical 'Goldilocks' zone where cooperativity is maximized and off-target collisions are minimized [1].
| Evidence Dimension | Spacer Arm Length (Å) |
|---|---|
| Target Compound Data | 39.2 Å (PEG8) |
| Comparator Or Baseline | PEG4: 24.6 Å; PEG12: 53.4 Å |
| Quantified Difference | PEG8 is 14.6 Å longer than PEG4 and 14.2 Å shorter than PEG12. |
| Conditions | Calculated end-to-end distance for PEG linkers in solution; relevant for ternary complex geometry in PROTAC-mediated degradation. |
Why This Matters
This precise spacer length is critical for achieving efficient target protein degradation; selecting a PEG4 or PEG10 analog may result in suboptimal or absent degradation activity due to improper spatial orientation.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
- [2] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
